molecular formula C19H29N5O4 B1605582 N-Acetylphenylalanylarginine ethyl ester CAS No. 69536-83-0

N-Acetylphenylalanylarginine ethyl ester

Cat. No. B1605582
CAS RN: 69536-83-0
M. Wt: 391.5 g/mol
InChI Key: OYCLWYIGLJFSMM-HOTGVXAUSA-N
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Description

“N-Acetylphenylalanylarginine ethyl ester” is a chemical compound with the molecular formula C19H29N5O4 . It is a derivative of the amino acids phenylalanine and arginine .


Synthesis Analysis

The synthesis of esters like “N-Acetylphenylalanylarginine ethyl ester” can be accomplished in several ways. One common method is esterification, which occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . Another synthetic pathway to esters involves acid chlorides reacting with alcohols to yield an ester and hydrochloric acid . A specific enzymatic approach involving chymotrypsin has also been used for the synthesis of a sweet-tasting peptide containing the L-lysine residue, N-acetyl-L-phenylalanyl-L-lysine, from N-acetyl-L-phenylalanine ethyl ester (Ac-Phe-OEt) as a donor .


Chemical Reactions Analysis

Esters, including “N-Acetylphenylalanylarginine ethyl ester”, can undergo a variety of chemical reactions. One common reaction is nucleophilic attack on the carbonyl group, followed by the removal of a leaving group . Esters can also undergo a Claisen Condensation, a reaction similar to the aldol reaction, where one ester acts as a nucleophile while a second ester acts as the electrophile, forming a new carbon-carbon bond .

Future Directions

A study has modified the original Mukaiyama’s reagent, 2-chloro-1-methylpyridinium iodide, from ionic solid into liquids by changing its anion for the esterification of N-acetyl-L-phenylalanine . This represents a new approach involving ionic liquids and could potentially open up new avenues for the synthesis of “N-Acetylphenylalanylarginine ethyl ester” and similar compounds .

properties

IUPAC Name

ethyl (2S)-2-[[(2S)-2-acetamido-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N5O4/c1-3-28-18(27)15(10-7-11-22-19(20)21)24-17(26)16(23-13(2)25)12-14-8-5-4-6-9-14/h4-6,8-9,15-16H,3,7,10-12H2,1-2H3,(H,23,25)(H,24,26)(H4,20,21,22)/t15-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYCLWYIGLJFSMM-HOTGVXAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40989507
Record name N-(5-Carbamimidamido-1-ethoxy-1-oxopentan-2-yl)-2-[(1-hydroxyethylidene)amino]-3-phenylpropanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40989507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Acetylphenylalanylarginine ethyl ester

CAS RN

69536-83-0
Record name N-Acetylphenylalanylarginine ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069536830
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(5-Carbamimidamido-1-ethoxy-1-oxopentan-2-yl)-2-[(1-hydroxyethylidene)amino]-3-phenylpropanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40989507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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